molecular formula C17H24N2O2 B5835478 N-(2-BUTANAMIDOPHENYL)CYCLOHEXANECARBOXAMIDE

N-(2-BUTANAMIDOPHENYL)CYCLOHEXANECARBOXAMIDE

Cat. No.: B5835478
M. Wt: 288.4 g/mol
InChI Key: KXUFGDRMVWBNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-BUTANAMIDOPHENYL)CYCLOHEXANECARBOXAMIDE is a compound with the molecular formula C17H26N2O It is a derivative of cyclohexanecarboxamide, featuring a butanamido group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BUTANAMIDOPHENYL)CYCLOHEXANECARBOXAMIDE typically involves the reaction of cyclohexanecarboxylic acid with 2-aminobutanamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a temperature range of 0-25°C. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-BUTANAMIDOPHENYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-BUTANAMIDOPHENYL)CYCLOHEXANECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-BUTANAMIDOPHENYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. These interactions can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-BUTANAMIDOPHENYL)CYCLOHEXANECARBOXAMIDE is unique due to the presence of the butanamido group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

N-[2-(butanoylamino)phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-2-8-16(20)18-14-11-6-7-12-15(14)19-17(21)13-9-4-3-5-10-13/h6-7,11-13H,2-5,8-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUFGDRMVWBNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.